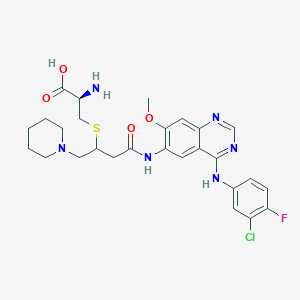

Dacomitinib metabolite M2

Descripción

Contextualization of Dacomitinib (B1663576) as an Irreversible Pan-ErbB Tyrosine Kinase Inhibitor

Dacomitinib is a highly selective, irreversible inhibitor of the pan-ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). drugbank.comnih.govnih.gov These receptors are key players in cell signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net In many cancers, including NSCLC, these receptors are often overexpressed or mutated, leading to uncontrolled cell growth. researchgate.netdrugbank.com Dacomitinib exerts its therapeutic effect by covalently binding to a cysteine residue in the ATP-binding site of these receptors, leading to an irreversible blockade of their kinase activity and subsequent downstream signaling. drugbank.complos.org This mechanism of action distinguishes it from first-generation tyrosine kinase inhibitors. researchgate.net

Overview of Dacomitinib's Extensive Metabolism and Metabolite Generation

Dacomitinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4. drugbank.combccancer.bc.ca This metabolic conversion results in the formation of several metabolites. The major circulating metabolite identified is an O-desmethyl derivative of Dacomitinib, known as PF-05199265. drugbank.combccancer.bc.ca

Beyond simple oxidation, Dacomitinib's metabolism also involves more complex pathways, including the formation of reactive intermediates. rsc.org Research has identified various phase I metabolites resulting from processes like piperidine (B6355638) ring hydroxylation. rsc.org Furthermore, studies have indicated the potential for the formation of glutathione (B108866) (GSH) conjugates, a common detoxification pathway for electrophilic compounds. It is within this context of complex biotransformation that the metabolite M2 emerges. Investigations into the metabolism of Dacomitinib have suggested that the formation of a cysteine conjugate, designated as M2, likely occurs through the initial formation of a glutathione adduct, which is then subsequently hydrolyzed. ncats.io

Significance of Metabolite Characterization in Preclinical and Basic Science Research

Furthermore, metabolites can possess their own pharmacological activity, sometimes comparable to or even exceeding that of the parent drug. bccancer.bc.ca Conversely, some metabolites can be associated with toxicity. The formation of reactive intermediates, for instance, can lead to cellular damage and adverse effects. rsc.org Therefore, a thorough characterization of all significant metabolites, including minor ones like M2, is essential for a comprehensive understanding of a drug's efficacy and safety profile. This knowledge is invaluable for optimizing drug development, guiding clinical use, and exploring potential mechanisms of resistance or toxicity. researchgate.netnih.gov

Structure

3D Structure

Propiedades

Número CAS |

1262034-38-7 |

|---|---|

Fórmula molecular |

C27H32ClFN6O4S |

Peso molecular |

591.1 |

Nombre IUPAC |

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1 |

Clave InChI |

JACXJKYDLZNKQS-LFABVHOISA-N |

SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dacomitinib metabolite M2; UNII-SOA52D3NLL; Dacomitinib cysteine conjugate; |

Origen del producto |

United States |

Elucidation of Dacomitinib Metabolite M2 Formation Pathways

Identification of Dacomitinib (B1663576) Metabolite M2 as a Cysteine Conjugate

Dacomitinib metabolite M2 is characterized as a cysteine conjugate. ncats.iohodoodo.comevitachem.com This identification signifies that its formation involves an initial metabolic activation of the parent drug, dacomitinib, to a reactive intermediate, which is then conjugated with glutathione (B108866) (GSH). europa.euresearchgate.net Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione adduct results in the final cysteine conjugate, M2. ncats.iofda.gov This pathway is a common detoxification process for electrophilic compounds. The formation of such conjugates can be a crucial step in the elimination of drugs and their metabolites. europa.eupfizermedicalinformation.commedscape.com

Phase I Biotransformation Pathways Contributing to Precursors of Dacomitinib Metabolite M2

The generation of the reactive precursor necessary for M2 formation is a result of one or more Phase I biotransformation reactions. These reactions, primarily oxidative in nature, are catalyzed by cytochrome P450 (CYP) enzymes. pfizermedicalinformation.comresearchgate.nettandfonline.com Several key Phase I pathways have been identified in the metabolism of dacomitinib. researchgate.netpatsnap.comresearchgate.net

Studies have indicated that oxidative defluorination is a potential metabolic pathway for dacomitinib. patsnap.comresearchgate.net This process involves the oxidation of the fluorinated phenyl ring of the dacomitinib molecule. dovepress.comdrugbank.comsemanticscholar.org This reaction can lead to the formation of a quinone-like reactive intermediate, which is susceptible to nucleophilic attack by glutathione, thereby initiating the pathway to the M2 cysteine conjugate. dovepress.comsemanticscholar.org In studies with similar compounds, oxidative defluorination has been shown to generate reactive species that are subsequently conjugated with GSH. dovepress.comsemanticscholar.org

O-demethylation is a major metabolic pathway for dacomitinib, leading to the formation of its primary active metabolite, O-desmethyl dacomitinib (PF-05199265). researchgate.netresearchgate.netnih.gov This reaction is predominantly mediated by the CYP2D6 enzyme, with minor contributions from CYP2C9. researchgate.nettandfonline.comdrugbank.com While O-desmethyl dacomitinib is a major circulating metabolite, further oxidation of this or other demethylated intermediates could potentially create sites for subsequent conjugation reactions. pfizermedicalinformation.commedscape.comfda.gov.ph

N-dealkylation has been identified as one of the metabolic pathways for dacomitinib. patsnap.comresearchgate.net This process involves the removal of an alkyl group from a nitrogen atom, which can occur on the piperidine (B6355638) ring of the dacomitinib structure. mdpi.comrsc.orgfrontiersin.org This reaction can lead to the formation of reactive intermediates. For instance, the dealkylation of the butenamide group can result in an unstable aldehyde. rsc.org

Oxidative deamination is another recognized metabolic route for dacomitinib. patsnap.comresearchgate.net This pathway involves the piperidine ring and can lead to its opening. researchgate.netpatsnap.com A study on dacomitinib metabolism noted deamination of the piperidine ring with subsequent cyclization to form a hydroxy metabolite (M6). fda.gov Such reactions can generate reactive carbonyl compounds that can be conjugated with glutathione.

The opening of the piperidine ring is a significant metabolic transformation for dacomitinib. researchgate.netpatsnap.comresearchgate.net This pathway is often initiated by hydroxylation of the piperidine ring, which has been described as a major Phase I metabolic reaction for dacomitinib. mdpi.comrsc.orgrsc.org This hydroxylation can be followed by dehydration, leading to the formation of reactive iminium ions. rsc.org These electrophilic intermediates are prime candidates for conjugation with glutathione, setting the stage for the eventual formation of the M2 cysteine conjugate. rsc.orgrsc.org

N-Oxygenation

N-oxygenation is a recognized metabolic pathway for dacomitinib. patsnap.com In vitro studies with human liver microsomes have identified the formation of dacomitinib N-oxide (M8), which results from the N-oxidation of the piperidine ring. nih.gov This metabolic process was also observed in studies using liver microsomes from rats, dogs, and monkeys. nih.gov

Lactam Formation

The formation of a lactam metabolite of dacomitinib has been observed in vivo. researchgate.net This pathway is consistent with the conversion of iminium ion intermediates, which can be formed during the metabolism of dacomitinib. researchgate.net Lactam formation is one of the primary metabolic pathways identified for dacomitinib. patsnap.com

Dehydrogenation

Dehydrogenation represents one of the primary metabolic pathways for dacomitinib. patsnap.com This process involves the removal of hydrogen atoms from the molecule. For instance, dehydrogenation of the terminal hydroxyls can occur after specific temperatures are reached. acs.org

Hydroxylation

Hydroxylation is a major Phase I metabolic pathway for dacomitinib. mdpi.com In vitro studies have shown that the piperidine ring of dacomitinib can undergo hydroxylation. mdpi.comresearcher.life Additionally, a mono-oxygenated metabolite (M7) has been detected in feces, accounting for 5.1% of the administered radioactive dose in human studies. pmda.go.jp Another hydroxylated metabolite (M6), a hydroxy pyrrolidine (B122466) metabolite, was identified in incubations with human, rat, dog, and monkey liver microsomes. pmda.go.jp In dog and monkey liver microsomes, defluorination followed by aromatic hydroxylation was also observed, leading to the formation of a hydroxylated metabolite (M3). nih.gov

Phase II Biotransformation Pathways Leading to Dacomitinib Metabolite M2

Dacomitinib metabolite M2 has been identified as a cysteine conjugate of the parent drug. ncats.ioevitachem.comhodoodo.commedkoo.com Its formation is a result of Phase II biotransformation, specifically through the glutathione conjugation pathway and subsequent processing.

Glutathione Conjugation Pathway

The primary route for the formation of M2 begins with the conjugation of dacomitinib with glutathione (GSH). researchgate.neteuropa.eunih.gov This reaction targets the electrophilic α,β-unsaturated carbonyl moiety of the dacomitinib molecule. researchgate.netresearchgate.net Glutathione conjugation is a major metabolic pathway for dacomitinib, serving as a detoxification mechanism. ncats.iodrugbank.comfda.gov

Formation of Cysteine Conjugates and N-Acetyl-Cysteine Conjugates

Following the initial glutathione conjugation, the resulting GSH adduct undergoes further metabolism. It is hydrolyzed to form a cysteine conjugate, which is identified as metabolite M2. researchgate.netncats.io This cysteine conjugate (M2) has been detected as a major drug-related component in feces, accounting for approximately 9.5% of an administered dose in human mass balance studies. pmda.go.jp Further metabolism can lead to the formation of N-acetyl-cysteine conjugates. patsnap.com In studies with rats, two N-acetyl-cysteine conjugates were identified among the 18 metabolites that were structurally elucidated. patsnap.com

The table below summarizes the key metabolites of dacomitinib and their formation pathways.

| Metabolite ID | Metabolite Name/Description | Formation Pathway(s) |

| M2 | Dacomitinib Cysteine Conjugate | Glutathione Conjugation, Hydrolysis |

| M3 | Hydroxylated metabolite | Defluorination, Aromatic Hydroxylation |

| M6 | Hydroxy pyrrolidine metabolite | Deamination of piperidine ring, Cyclization |

| M7 | Mono-oxygenated metabolite | Oxidation |

| M8 | Dacomitinib N-oxide | N-oxygenation of piperidine ring |

| PF-05199265 | O-desmethyl dacomitinib | O-demethylation (primarily by CYP2D6) |

The following table presents data from a human mass balance study, showing the percentage of the administered radioactive dose recovered in feces for dacomitinib and some of its metabolites.

| Compound | % of Administered Dose in Feces |

| Dacomitinib (unchanged) | 20% |

| M2 (cysteine conjugate) | 9.5% |

| M7 (mono-oxygenated metabolite) | 5.1% |

| PF-05199265 (O-desmethyl dacomitinib) | 20% |

Data sourced from a report by the Pharmaceutical and Medical Devices Agency (PMDA), Japan. pmda.go.jp

Proposed Metabolic Schemes for Dacomitinib Metabolite M2 Derivation

The formation of dacomitinib metabolites is predominantly an oxidative process. In vitro studies using human liver microsomes have been instrumental in mapping these biotransformation routes. The major circulating active metabolite of dacomitinib is O-desmethyl dacomitinib, also known as PF-05199265. drugbank.com The formation of this key metabolite is primarily catalyzed by the CYP2D6 enzyme, with a minor contribution from CYP2C9. drugbank.compfizer.comeuropa.eu Other oxidative metabolites are formed through the action of CYP3A4. drugbank.compfizer.comeuropa.eu

Specific investigations into the phase I metabolism of dacomitinib have identified several metabolites, which are given designations such as M1, M2, etc. in particular studies. One such study systematically explored the metabolic profile of dacomitinib and proposed pathways for the formation of these derivatives. mdpi.com

The proposed pathway for the formation of the metabolite designated as M2 involves the oxidation of the piperidine ring of the dacomitinib molecule. mdpi.comresearchgate.net This hydroxylation is considered a major metabolic pathway for dacomitinib. mdpi.com This process can lead to the formation of a reactive iminium ion intermediate, which can be subsequently trapped using agents like potassium cyanide in experimental settings. mdpi.com The formation of a nitrile product in such experiments provides evidence for the generation of this reactive intermediate during the metabolism of the piperidine ring. mdpi.com

The table below summarizes the key metabolic pathways investigated for dacomitinib.

| Metabolite/Pathway | Proposed Formation Mechanism | Key Enzymes Involved | Reference |

| O-desmethyl dacomitinib (PF-05199265) | O-demethylation | CYP2D6 (major), CYP2C9 (minor) | drugbank.comeuropa.eu |

| Metabolite M2 | Hydroxylation of the piperidine ring | Not explicitly defined in the study, but part of Phase I oxidative metabolism. | mdpi.comresearchgate.net |

| Other Oxidative Metabolites | Various oxidative reactions | CYP3A4 | drugbank.compfizer.comfda.gov |

| Glutathione Conjugation | Conjugation at the α,β-unsaturated amide moiety | Glutathione S-transferases (GSTs) | researchgate.netfda.gov |

| Dacomitinib N-oxide (M8) | N-oxidation of the piperidine ring | Cytochrome P450 enzymes | fda.gov |

This table provides an overview of the metabolic pathways based on available research. The designation 'M2' may refer to a specific hydroxylated metabolite as identified in dedicated in vitro studies.

Further research has confirmed that while CYP2D6 is central to forming the O-desmethyl metabolite, CYP3A4 is responsible for other minor oxidative transformations. fda.gov Additionally, dacomitinib can undergo glutathione conjugation as another route of metabolism. researchgate.netfda.gov

Enzymatic Systems Governing Dacomitinib Metabolite M2 Biotransformation

Contribution of Other Drug-Metabolizing Enzymes to Dacomitinib (B1663576) Metabolite M2 Formation

Beyond the primary role of CYP enzymes, other enzymatic systems also contribute to the biotransformation of dacomitinib.

In addition to oxidation, glutathione (B108866) conjugation is a major metabolic pathway for dacomitinib. fda.govnih.gov This Phase II conjugation reaction involves the attachment of glutathione to the dacomitinib molecule, a process that can also occur with its metabolites. fda.gov While direct evidence for the involvement of specific UGTs (Uridine 5'-diphospho-glucuronosyltransferases) in the formation or further metabolism of the M2 metabolite is not extensively detailed in the provided search results, dacomitinib has been shown to inhibit UGT1A1 in vitro. pfizermedicalinformation.com This suggests a potential interaction with glucuronidation pathways, although dacomitinib does not appear to inhibit other UGT isoforms such as UGT1A4, UGT1A6, UGT1A9, UGT2B7, or UGT2B15. pfizermedicalinformation.com

In Vitro Enzyme Kinetics of Dacomitinib Metabolite Formation

In vitro studies have provided insights into the kinetics of dacomitinib metabolism. The formation of the O-desmethyl metabolite, PF-05199265, has been demonstrated to be primarily mediated by recombinant CYP2D6. researchgate.net One study investigating the drug-drug interaction between poziotinib (B1662824) and dacomitinib reported IC50 values for the inhibition of poziotinib metabolism, where M2 (demethylation) formation, primarily mediated by CYP2D6, was significantly inhibited by dacomitinib in human liver microsomes (HLM) with an IC50 of 0.34 µM. nih.gov In recombinant CYP2D6, the IC50 was even lower at 0.11 µM. nih.gov This indicates a strong inhibitory potential of dacomitinib on CYP2D6-mediated metabolism.

Table 1: In Vitro Inhibition of Poziotinib Metabolite M2 (Demethylation) Formation by Dacomitinib

| System | Enzyme | IC50 (µM) |

| Human Liver Microsomes (HLM) | CYP2D6 | 0.34 nih.gov |

| Recombinant Human Enzyme | CYP2D6 | 0.11 nih.gov |

| Rat Liver Microsomes (RLM) | CYP2D6 | 43.69 nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Dacomitinib Metabolite M2 Characterization

Application of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a powerful and indispensable tool for the identification and characterization of drug metabolites in complex biological matrices. mdpi.com This technique was instrumental in a study aimed at identifying dacomitinib (B1663576) metabolites in rats, where a reliable LC-HRMS method was established to analyze samples from both in vitro and in vivo experiments. researchgate.netpatsnap.com The coupling of liquid chromatography, which separates compounds in a mixture, with high-resolution mass spectrometry, which provides highly accurate mass measurements, enables the detection and tentative identification of metabolites, even those present at low concentrations. silantes.com In the investigation of dacomitinib, this approach successfully led to the structural elucidation of 18 different metabolites, including the novel identification of M2. researchgate.netresearchgate.netresearcher.life

Q-Exactive-Orbitrap Mass Spectrometry for Accurate Mass Measurements

A key component in the LC-HRMS analysis of dacomitinib metabolites is the use of a Q-Exactive-Orbitrap Mass Spectrometer. researchgate.netresearchgate.netresearcher.life This hybrid instrument combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer, offering exceptional performance in terms of mass accuracy, resolution, and sensitivity. creative-proteomics.comthermofisher.com The Q-Exactive system can achieve resolutions of up to 140,000, which allows for the fine differentiation of molecules with very similar masses. creative-proteomics.com

For metabolite identification, the ability to perform accurate mass measurements is paramount. By determining the mass of a metabolite with high precision (typically to within 5 ppm), its elemental composition can be confidently proposed. plos.org In the study of dacomitinib, accurate mass measurements from the Q-Exactive-Orbitrap were used to elucidate the structures of its metabolites. researchgate.netresearchgate.net This capability was crucial for distinguishing M2 from other potential biotransformation products and proposing its molecular formula. researchgate.netplos.org

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Metabolite Characterization

This table represents typical data obtained from an LC-HRMS analysis for metabolite identification.

| Parameter | Value | Significance |

| Observed m/z | [Exact Mass + H]⁺ | The experimentally measured mass-to-charge ratio of the protonated ion. |

| Resolution | 70,000 | The ability of the mass spectrometer to distinguish between two peaks of similar m/z. |

| Calculated m/z | [Exact Mass + H]⁺ | The theoretical mass-to-charge ratio based on the proposed molecular formula. |

| Mass Accuracy | < 5 ppm | The difference between the observed and calculated mass, indicating confidence in the proposed formula. |

| Proposed Formula | CₓHᵧNₐOₑFₙClₘ | The elemental composition deduced from the accurate mass measurement. |

Tandem Mass Spectrometry (MS2) Spectral Interpretation and Fragmentation Pattern Analysis

Tandem mass spectrometry, also known as MS/MS or MS2, is a technique where ions of a specific mass-to-charge (m/z) ratio are selected and fragmented to produce smaller, characteristic fragment ions. wikipedia.org This process, often achieved through collision-induced dissociation, provides structural information that is vital for elucidating the chemical structure of an unknown compound like a metabolite. silantes.comwikipedia.org

For the characterization of dacomitinib metabolite M2, MS2 spectral interpretation and fragmentation pattern analysis were explicitly employed. researchgate.netresearchgate.netresearcher.life The strategy involves isolating the protonated molecular ion of the suspected metabolite (the precursor ion) and subjecting it to fragmentation. The resulting fragment ions (product ions) create a unique mass spectrum. By comparing the fragmentation pattern of the metabolite to that of the parent drug, dacomitinib, researchers can pinpoint the site of metabolic modification. For instance, a mass shift in a specific fragment ion can reveal where a functional group was added or removed. This detailed structural analysis was successfully applied to characterize a total of 18 dacomitinib metabolites, including M2. researchgate.netresearchgate.net

Utilization of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS provides a robust platform for both the quantification and identification of drugs and their metabolites. plos.orgresearchgate.net

Several bioanalytical methods based on UPLC-MS/MS have been developed for the analysis of dacomitinib in biological samples. researchgate.net In one such method for quantifying dacomitinib in rat plasma, an Acquity UPLC BEH C18 column was used with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water, achieving a total run time of just 3.0 minutes. researchgate.net Detection was performed using a triple quadrupole tandem mass spectrometer in the positive-ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. researchgate.net While this particular study focused on quantifying the parent drug, the high-throughput and sensitive nature of UPLC-MS makes it an ideal approach for screening and characterizing metabolites like M2 in pharmacokinetic and metabolism studies. plos.orgresearchgate.net

Sample Preparation Techniques for Metabolite Identification in Non-Human Biological Matrices

Effective sample preparation is a critical prerequisite for the successful identification of metabolites in complex non-human biological matrices such as plasma, urine, bile, and liver microsomes. The goal is to remove interfering endogenous substances like proteins and salts while efficiently extracting the metabolites of interest.

For in vitro studies of dacomitinib metabolism, rat liver microsomes (RLMs) are commonly used. researchgate.netplos.org A standard sample preparation technique for RLM incubates is protein precipitation. plos.orgplos.org This typically involves adding a volume of ice-cold acetonitrile (ACN) to the incubation mixture to precipitate the microsomal proteins. plos.orgdovepress.comtandfonline.com The mixture is then centrifuged at high speed (e.g., 14,000 rpm) at a low temperature (e.g., 4 °C). plos.orgplos.org The resulting supernatant, which contains the drug and its metabolites, is collected, filtered, and then injected into the LC-MS system for analysis. plos.orgplos.org This protein precipitation method is efficient and widely applied in metabolic stability experiments. plos.org For in vivo studies, samples such as urine and bile are collected from rats following oral administration of dacomitinib and can be analyzed after centrifugation and dilution. researchgate.net

Table 2: Representative Sample Preparation Protocol for RLM Studies

Based on established methods for dacomitinib analysis in rat liver microsomes. plos.orgplos.org

| Step | Procedure | Purpose |

| 1. Incubation | Incubate dacomitinib with RLMs, phosphate (B84403) buffer (pH 7.4), and cofactors (e.g., NADPH) at 37 °C. | To allow for the enzymatic metabolic conversion of the parent drug. |

| 2. Termination | Add ice-cold acetonitrile (ACN) to the mixture. | To stop the metabolic reaction and precipitate proteins. |

| 3. Centrifugation | Centrifuge the sample at high speed (e.g., 14,000 rpm) and low temperature (e.g., 4 °C). | To separate the precipitated proteins from the supernatant containing the analytes. |

| 4. Collection | Collect the supernatant. | The supernatant contains dacomitinib and its metabolites. |

| 5. Filtration/Drying | Filter the supernatant through a syringe filter (e.g., 0.22 µm) or evaporate to dryness and reconstitute. | To remove any remaining particulates and/or concentrate the sample. |

| 6. Analysis | Inject the prepared sample into the LC-MS/MS system. | To separate, detect, and characterize the metabolites. |

Strategies for De Novo Metabolite Identification and Structural Elucidation of Dacomitinib Metabolite M2

The de novo identification and structural elucidation of a previously unknown metabolite like dacomitinib M2 requires a systematic and integrated analytical strategy. This process combines advanced instrumentation with careful data interpretation.

The initial step involves using LC-HRMS to screen biological samples (in vitro RLM incubates or in vivo urine/bile) for potential metabolites. researchgate.net This is accomplished by searching the data for masses corresponding to the parent drug plus or minus the masses of common biotransformation reactions (e.g., hydroxylation, demethylation, oxidation).

Once a potential metabolite is detected, its accurate mass is measured using Q-Exactive-Orbitrap MS to determine a high-confidence molecular formula. researchgate.netresearchgate.net Following this, tandem mass spectrometry (MS2) is performed to generate a fragmentation spectrum. researchgate.netresearchgate.net The key to structural elucidation lies in the detailed analysis of this fragmentation pattern. By comparing the fragments of M2 with those of the parent dacomitinib, the precise location of the metabolic modification can be deduced. researchgate.net

Through this comprehensive strategy, researchers identified M2 as one of 12 newly reported dacomitinib metabolites in rats. researchgate.netresearcher.life The study revealed that the primary metabolic pathways for dacomitinib include oxidative defluorination, O-demethylation, N-dealkylation, piperidin ring opening, and hydroxylation. researchgate.net Another study suggests that a hydroxypyridine metabolite, potentially M2, is formed from a precursor metabolite (M5) through the loss of an ethyl sulfone moiety. mdpi.com This multi-faceted approach, leveraging the strengths of LC-HRMS, accurate mass measurement, and MS2 fragmentation analysis, is essential for the definitive structural elucidation of novel metabolites like M2. researchgate.netresearchgate.net

Preclinical Non Human Investigations of Dacomitinib Metabolite M2

Metabolism Studies in Isolated Hepatocytes

Isolated hepatocytes provide a more complete in vitro model than microsomes by retaining both phase I and phase II metabolic enzymes in a cellular context.

While regulatory documents indicate that studies characterizing dacomitinib's metabolism have been conducted using isolated rat hepatocytes, specific findings related to a metabolite designated as "M2" are not available in the public domain. pmda.go.jp

Mechanistic and Preclinical Biological Activity Considerations of Dacomitinib Metabolite M2

In Vitro Pharmacological Activity and Target Interactions of Dacomitinib (B1663576) Metabolite M2

Assessment of In Vitro Biochemical Activity Compared to Parent Compound Dacomitinib

Studies have indicated that the O-desmethyl metabolite of dacomitinib, PF-05199265 (M2), possesses a pharmacological activity profile that is qualitatively and quantitatively similar to that of the parent compound, dacomitinib. Documentation from Pfizer submitted to the U.S. Food and Drug Administration explicitly states that the PF-05199265 O-desmethyl metabolite had similar in vitro pharmacologic activity against members of the Epidermal Growth Factor Receptor (EGFR) family and various EGFR activating mutations at comparable concentrations to dacomitinib. This suggests that the metabolite likely contributes to the therapeutic effects observed with dacomitinib treatment.

While the primary pharmacological activity is similar, there are some noted differences in biochemical activity in other contexts. For instance, in studies using human liver microsomes (HLM), the IC50 value of dacomitinib metabolite M2 for the inhibition of the CYP2D6 enzyme was found to be 0.34 µM.

Receptor Tyrosine Kinase Inhibition Profile in Recombinant Protein Assays

Detailed, publicly available data from recombinant protein assays specifically profiling the inhibitory activity of dacomitinib metabolite M2 against a broad panel of receptor tyrosine kinases is limited. However, based on the established similarity in pharmacological activity to the parent compound, it is inferred that the metabolite shares a comparable kinase inhibition profile.

For context, the parent compound, dacomitinib, is a potent inhibitor of the HER family of receptor tyrosine kinases. The table below summarizes the inhibitory activity of dacomitinib against key receptor tyrosine kinases. It is anticipated that the inhibitory concentrations for its active metabolite, M2, would be in a similar range.

| Target Kinase | IC50 (nM) |

|---|---|

| EGFR | 6.0 |

| HER2 | 45.7 |

| HER4 | 73.7 |

Preclinical Mechanistic Studies on Cellular Pathways (In Vitro, Non-Mammalian Cells if applicable)

As of the latest available information, specific preclinical mechanistic studies focusing exclusively on the effects of the dacomitinib metabolite M2 on cellular pathways in vitro are not extensively reported in the scientific literature. The majority of published mechanistic studies have centered on the parent compound, dacomitinib.

Given that dacomitinib metabolite M2 exhibits a similar in vitro pharmacological activity profile to dacomitinib, it is scientifically reasonable to extrapolate that the metabolite would affect the same cellular signaling pathways. Dacomitinib is known to irreversibly inhibit the kinase activity of EGFR, HER2, and HER4, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Therefore, it is expected that the M2 metabolite also contributes to the inhibition of these fundamental cellular pathways in a manner analogous to dacomitinib. However, dedicated in vitro studies on M2 are required to definitively confirm the extent and nuances of its effects on these cellular mechanisms.

Future Directions in Dacomitinib Metabolite M2 Research

Elucidation of Unreported or Minor Dacomitinib (B1663576) Metabolite M2 Forms

Current understanding of Dacomitinib metabolism indicates that it undergoes extensive processing in the liver, primarily through oxidation and glutathione (B108866) conjugation. fda.govnih.govtandfonline.com The major circulating metabolite identified in humans is O-desmethyl dacomitinib, also known as PF-05199265. nih.govdrugbank.comresearchgate.net This metabolite itself exhibits pharmacological activity similar to the parent compound. nih.govbccancer.bc.ca However, research in animal models, particularly rats, has revealed a more complex metabolic map, with up to 18 different metabolites structurally elucidated. researchgate.net In one such study, a dozen of these, including a metabolite designated M2, were reported for the first time. researchgate.net

Investigation of Species-Specific Metabolic Differences in Dacomitinib Metabolite M2 Formation and Pathways

The biotransformation of Dacomitinib is known to differ across species. The formation of its primary active metabolite, O-desmethyl dacomitinib (PF-05199265), is mainly catalyzed by the enzyme CYP2D6, with minor contributions from CYP3A4 and CYP2C9. drugbank.comresearchgate.netpfizermedicalinformation.com However, the metabolic profile in preclinical animal models can vary significantly from that in humans. For example, studies have noted differences in adverse event profiles between non-Asian and Asian patient populations, which could hint at underlying metabolic variations. cancercareontario.ca

Significant differences in metabolic enzymes between species can affect both the rate and the pathway of metabolite formation. nih.gov This has profound implications for the translation of preclinical safety and efficacy data to clinical practice. Future research should prioritize comprehensive, cross-species metabolic investigations. By comparing the formation and pathways of specific metabolites, such as any designated M2, in rats, dogs, and human liver microsomes, scientists can build a more accurate model for predicting human pharmacokinetics. Understanding these species-specific differences is essential for interpreting preclinical toxicology studies and anticipating potential drug-drug interactions in diverse human populations. nih.gov

Advanced Computational Modeling and Simulation for Predicting Dacomitinib Metabolite M2 Formation and Disposition

The use of in silico tools for predicting drug metabolism is a rapidly advancing field that holds great promise for Dacomitinib research. nih.govmdpi.com Computational models can simulate the interaction of Dacomitinib with various metabolic enzymes, predicting sites of metabolic lability and the likelihood of forming specific metabolites. Software platforms like StarDrop's WhichP450™ module can predict which cytochrome P450 isoforms are most likely to be involved in the metabolism of a compound. mdpi.comrsc.org

Future directions should involve the development and validation of integrated, predictive population pharmacokinetic (PK) models for Dacomitinib and its key metabolites, including PF-05199265 and potentially other functionally relevant forms like M2. fda.gov These models can incorporate data on enzyme kinetics, patient demographics, and genetic polymorphisms (e.g., in CYP2D6) to simulate metabolite formation and disposition under various clinical scenarios. frontiersin.org By using such advanced simulations, researchers can better anticipate drug-drug interactions, predict the impact of hepatic impairment, and ultimately work towards personalizing dosing strategies to optimize therapeutic outcomes. tandfonline.comunicartagena.edu.co

Development of Novel Analytical Approaches for Enhanced Dacomitinib Metabolite M2 Profiling and Quantification in Research Settings

Robust and sensitive analytical methods are the bedrock of metabolism research. Currently, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for quantifying Dacomitinib and its major metabolite, PF-05199265, in plasma. fda.govdevagiricollege.org High-resolution mass spectrometry (HRMS) has also been crucial for identifying and characterizing the array of metabolites found in preclinical studies. researchgate.net

While current methods are effective, the future lies in developing novel analytical strategies with even greater sensitivity and specificity. A key area of development is the characterization of reactive metabolites—short-lived, chemically reactive species that can bind to cellular macromolecules and are often implicated in drug-induced toxicity. rsc.orgrsc.org Innovative techniques, such as using trapping agents like potassium cyanide or methoxylamine during in vitro incubations, can stabilize these reactive intermediates, allowing for their detection and characterization by LC-MS/MS. rsc.orgresearchgate.net Applying these advanced methods will enable a more complete profiling of all Dacomitinib metabolites, including low-abundance and unstable forms like iminium ions or aldehydes, providing deeper insights into the mechanisms of both efficacy and toxicity. rsc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dacomitinib metabolite M2 (PF-05199265) in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Calibration standards should span 0.100–20.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.100 ng/mL. Rapid equilibrium dialysis (RED) is used to assess protein binding, followed by HPLC-MS/MS for unbound fraction analysis .

- Key Parameters : Linearity, precision, and sensitivity (LLOQ) must be validated per FDA/EMA guidelines. Samples below LLOQ are reported as "below limit of quantification" (BLQ) .

Q. Which enzymes are primarily responsible for the formation of metabolite M2?

- Methodological Answer : CYP2D6 is the major isoform catalyzing O-desmethylation to form PF-05199264. CYP3A4 contributes to minor oxidative metabolites. In vitro studies using recombinant enzymes or chemical inhibitors can confirm isoform-specific activity .

- Experimental Design : Include CYP2D6 genotyping (e.g., extensive/intermediate metabolizers) to control for polymorphism effects on metabolite formation .

Q. How does hepatic impairment influence the pharmacokinetics of Dacomitinib and metabolite M2?

- Methodological Answer : In mild-to-severe hepatic impairment (Child-Pugh A–C), Dacomitinib exposure (AUC) remains stable due to compensatory extrahepatic glutathione conjugation. However, M2 exposure decreases as CYP2D6 activity declines. Use single-dose PK studies (e.g., 30 mg oral dose) with frequent plasma sampling (up to 144 hours) to capture non-linear dynamics .

Advanced Research Questions

Q. How can experimental designs control for confounding factors in metabolite PK studies?

- Methodological Answer :

- CYP2D6 Genotyping : Exclude poor (PM) and ultrarapid metabolizers (UM) to minimize polymorphism-driven variability .

- Dosing Protocol : Standardize fasting (≥8 hours pre-dose) and posture restrictions (e.g., no lying down for 4 hours post-dose) to reduce absorption variability .

- Data Pooling : Harmonize inclusion criteria (e.g., stable hepatic function) across studies to enable cross-trial comparisons .

Q. What explains the contradiction between reduced M2 exposure and stable Dacomitinib exposure in hepatic impairment?

- Methodological Answer : Hepatic impairment reduces CYP2D6-mediated M2 formation, but extrahepatic pathways (e.g., glutathione conjugation) compensate for parent drug clearance. Use in vitro hepatocyte models and PK simulations to quantify contributions of hepatic vs. non-hepatic pathways .

- Data Interpretation : Pair clinical PK data with in vitro enzyme activity assays to validate mechanistic hypotheses .

Q. What metabolomics approaches are suitable for identifying novel Dacomitinib metabolites or interaction pathways?

- Methodological Answer :

- Untargeted Metabolomics : Use high-resolution MS (HR-MS) to detect unexpected metabolites. Match m/z values against METLIN or HMDB databases .

- Targeted Analysis : Apply differential expression analysis (e.g., ANOVA, SAM) in tools like MetaboAnalyst 2.0 to prioritize metabolites with significant fold-changes .

- Spatial Metabolomics : Combine imaging mass spectrometry with LC-MS/MS to map tissue-specific metabolite distribution .

Q. How can protein binding of M2 influence its pharmacological activity?

- Methodological Answer : Measure unbound fraction (fu) using RED assays. Despite M2's low fu (~0.00018–0.00080), its similar in vitro activity to Dacomitinib suggests pharmacologically relevant free concentrations. Validate using cell-based assays (e.g., EGFR inhibition) under physiologically relevant protein conditions .

Data Analysis & Contradiction Resolution

Q. What statistical methods address variability in metabolite PK data across heterogeneous populations?

- Methodological Answer :

- Non-compartmental Analysis (NCA) : Calculate AUC, Cmax, and half-life using tools like openNCA. Stratify results by hepatic function and CYP2D6 phenotype .

- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to quantify covariate effects (e.g., hepatic impairment) on metabolite/parent drug ratios .

Q. How to validate metabolite identification in non-targeted metabolomics workflows?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.